Magnesium--nickel (1/2)
Description
Classification within Intermetallic Systems
Intermetallic compounds are distinct from conventional alloys, possessing an ordered crystal structure with atoms of the constituent metals occupying specific lattice sites. This ordering gives rise to unique electronic, magnetic, and mechanical properties. MgNi₂ is classified within a major group of intermetallics known as Laves phases.
Laves phases represent the largest group of intermetallic compounds, typically conforming to the stoichiometry AB₂. acs.org Their classification is based on the geometry of their crystal structure rather than chemical similarity. acs.org These phases are understood as tetrahedrally closest-packed binary structures, where the larger 'A' atoms are situated in the cavities of a network formed by the smaller 'B' atoms. uni-saarland.de The stability of Laves phases is often rationalized by the geometric requirement for an ideal atomic radius ratio (rₐ/rₑ) of approximately 1.225, which allows for efficient space filling. uni-saarland.demdpi.com
There are three primary Laves phase prototypes, named after their archetypal compounds:
C15 (MgCu₂ type): Cubic structure uni-saarland.de
C14 (MgZn₂ type): Hexagonal structure uni-saarland.de
C36 (MgNi₂ type): Hexagonal structure uni-saarland.de
In all three types, the B atoms form a network of B₄ tetrahedra. uni-saarland.de The difference between the structures lies in the stacking sequence of atomic layers.
The MgNi₂ compound is the prototype for the C36 hexagonal Laves phase. atomic-scale-physics.deatomic-scale-physics.de It shares the P6₃/mmc space group with the C14 (MgZn₂) type but is distinguished by a more complex crystal structure. uni-saarland.deatomic-scale-physics.de While the C14 structure has a two-layer stacking sequence (ABAB) and the C15 has a three-layer sequence (ABC), the C36 structure of MgNi₂ features a four-layer stacking sequence (ABAC). atomic-scale-physics.de This structural arrangement results in a unit cell containing 8 formula units (24 atoms). acs.org
The structure of MgNi₂ can be described as a mixture of the MgCu₂ and MgZn₂ types. acs.org This unique arrangement gives it specific crystallographic parameters, as detailed in the table below.
Crystallographic Data for MgNi₂ (C36 Type)
| Parameter | Value | Reference |
|---|---|---|
| Prototype | MgNi₂ | atomic-scale-physics.de |
| Strukturbericht Designation | C36 | atomic-scale-physics.de |
| Pearson Symbol | hP24 | atomic-scale-physics.deaflowlib.org |
| Space Group | P6₃/mmc | uni-saarland.deatomic-scale-physics.de |
| Space Group Number | 194 | atomic-scale-physics.de |
| Lattice Parameters (a, c) | a = 4.793 Å, c = 15.685 Å | materialsproject.org |
Historical Context and Significance of MgNi₂ in Materials Science
The significance of MgNi₂ in materials science is closely linked to the development of materials for hydrogen storage and energy applications. researchgate.netmdpi.com With the commercialization of rechargeable nickel-metal hydride (Ni/MH) batteries in the 1990s, AB₂ Laves phases became a focal point of research for use as high-performance metal hydride anodes. acs.org
MgNi₂, along with its counterpart Mg₂Ni, was identified as a promising candidate for solid-state hydrogen storage. mdpi.com The Mg₂Ni compound can absorb up to 3.6 wt.% hydrogen, forming the hydride Mg₂NiH₄. mdpi.com Research into the Mg-Ni system intensified, exploring its thermodynamic and kinetic properties for hydrogen absorption and desorption. mdpi.com
A significant development in the study of Mg-Ni compounds was the application of mechanical alloying techniques, first reported for Mg₂Ni in 1995. mdpi.com This synthesis method produces nanocrystalline materials with a high density of active surfaces, enabling the material to absorb hydrogen at lower temperatures, even at room temperature, often without the need for an initial activation process. mdpi.com This breakthrough enhanced the practical potential of Mg-Ni based materials, including MgNi₂, for applications in hydrogen storage and other structural uses where improved strength and stiffness are required. researchgate.netmdpi.com
Structure
2D Structure
Properties
CAS No. |
12057-58-8 |
|---|---|
Molecular Formula |
MgNi2 |
Molecular Weight |
141.692 g/mol |
InChI |
InChI=1S/Mg.2Ni |
InChI Key |
VXIIDOFRFOPQLJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ni].[Ni] |
Origin of Product |
United States |
Crystallographic and Structural Investigations of Magnesium Nickel 1/2
Crystal Structure Determination: Hexagonal P6₃/mmc Space Group
Magnesium-nickel (B1175291) (1/2) crystallizes in the dihexagonal C36 structure type. videleaf.comresearchgate.net This structure belongs to the hexagonal crystal system and is described by the space group P6₃/mmc (No. 194). materialsproject.orguni-saarland.de The C36 structure is one of the three fundamental Laves phase polytypes, alongside the cubic C15 (MgCu₂ type) and the hexagonal C14 (MgZn₂ type). videleaf.comresearchgate.netresearchgate.net The crystal structure of MgNi₂ is a layered structure, with layers stacked parallel to the xy plane. researchgate.net
The lattice parameters for MgNi₂ have been determined through experimental and computational methods. Representative values are provided in the table below.
| Parameter | Value (Å) | Source |
|---|---|---|
| a | 4.793 | materialsproject.org |
| b | 4.793 | materialsproject.org |
| c | 15.685 | materialsproject.org |
| α | 90° | materialsproject.org |
| β | 90° | materialsproject.org |
| γ | 120° | materialsproject.org |
Atomic Coordination Environments and Polyhedra in MgNi₂
The crystal structure of MgNi₂ features distinct coordination environments for the magnesium and nickel atoms. materialsproject.orgmaterialsproject.org The unit cell contains multiple inequivalent sites for both Mg and Ni atoms. uni-saarland.de
Magnesium atoms are situated in a 12-coordinate geometry, exclusively bonded to twelve nickel atoms. materialsproject.orgmaterialsproject.org This coordination forms a Frank-Kasper polyhedron with a coordination number of 16 (CN16) for the A-site atom (Mg) when considering both A and B neighbors. uni-saarland.de
Nickel atoms are bonded to both magnesium and nickel atoms. materialsproject.org Specifically, each nickel atom is coordinated with six magnesium atoms and six other nickel atoms, forming NiMg₆Ni₆ cuboctahedra. materialsproject.org These cuboctahedra share corners, edges, and faces, creating a three-dimensional network. materialsproject.orgmaterialsproject.org
The interatomic distances are crucial for understanding the bonding within the structure. The bond lengths vary slightly depending on the specific inequivalent atomic sites.
| Atom Site | Coordinating Atoms | Coordination Number | Bond Length Range (Å) | Source |
|---|---|---|---|---|
| Mg (site 1) | 12 Ni | 12 | 2.79 - 2.80 | materialsproject.org |
| Mg (site 2) | 12 Ni | 12 | 2.79 - 2.80 | materialsproject.org |
| Ni (site 1) | 6 Mg, 6 Ni | 12 | Ni-Ni: 2.38 - 2.39 | materialsproject.org |
| Ni (site 2) | 6 Mg, 6 Ni | 12 | Ni-Ni: 2.34 - 2.41 | materialsproject.org |
| Ni (site 3) | 6 Mg, 6 Ni | 12 | Not specified | materialsproject.org |
Stacking Variants and Polytypism within Mg-Ni Laves Phases
The C14, C15, and C36 structures are the most common polytypes observed in AB₂-type Laves phases and are fundamentally related through different stacking sequences of atomic layers. videleaf.comresearchgate.net The MgNi₂ (C36) structure can be described by a stacking sequence of (hc)₂, in contrast to the C14 (h)₂ and C15 (c) sequences in the Jagodszinski notation. researchgate.net These stacking variations are closely linked to the electron concentration of the alloy system. iucr.org
While MgNi₂ itself is the prototype for the C36 structure, studies on pseudo-binary and ternary systems involving MgNi₂ have revealed the existence of several other long-period stacking variants. iucr.orgresearchgate.net For example, in the MgNi₂-MgZn₂ system, new stacking variants such as 6-layer, 4-layer, 10-layer, and 9-layer structures have been identified in narrow composition ranges. iucr.org The stabilization of these different stacking orders is strongly influenced by the electron concentration (e/a ratio). iucr.org The transition between these polytypes can be understood through the concept of chemical twinning, where blocks of the cubic MgCu₂ structure are mirrored at specific planes within the hexagonal structures. researchgate.netresearchgate.net
Analysis of Homogeneity Ranges and Site Occupancy in MgNi₂
The ideal stoichiometry of Laves phases is AB₂, but deviations from this ratio can occur, leading to a homogeneity range. In some RNi₂ Laves phases (where R is a rare-earth element), single-phase samples are often obtained with a deficiency of the R element, indicating the presence of vacancies on the A-site. researchgate.net The number of these vacancies can vary depending on the specific rare-earth element and the nominal composition of the alloy. researchgate.net
In ternary systems based on MgNi₂, site occupancy is a critical factor that influences the crystal structure. For instance, in the CaₓMg₁₋ₓNi₂ system, the compound crystallizes in the hexagonal C36 (MgNi₂) type for x ≤ 0.33. mdpi.com However, with higher calcium content (x ≥ 0.4), a transition to the cubic C15 (MgCu₂) structure occurs. mdpi.com This structural change is a direct consequence of the substitution of magnesium by the larger calcium atoms on the A-site. Similarly, substituting nickel with other elements like germanium can induce a change from the hexagonal C36 type to the cubic C15 type, even at low substitution levels. researchgate.net These studies highlight that the site occupancy and the potential for vacancies or anti-site defects play a crucial role in the structural stability and homogeneity range of MgNi₂-based Laves phases. mdpi.com
Thermodynamic Principles Governing Magnesium Nickel 1/2 Phase Stability
First-Principles Calculations of Formation Enthalpies and Gibbs Free Energies for MgNi2
First-principles calculations, rooted in density functional theory (DFT), are powerful theoretical tools for predicting the thermodynamic properties of materials from fundamental quantum mechanics, without the need for experimental input. psu.edu These calculations can reliably determine the enthalpy of formation (ΔHf) of compounds at 0 K by calculating the total energy of the compound and subtracting the energies of its constituent elements in their pure states. psu.edu Since these calculations are performed at absolute zero and ignore pressure effects on condensed phases, the calculated energy of formation is considered equivalent to the enthalpy of formation. psu.edu
For the MgNi2 compound, first-principles calculations have been instrumental in determining its thermodynamic stability. The enthalpy of formation is a key indicator of the strength of the chemical bonds within the compound and its likelihood to form from its constituent elements. A more negative enthalpy of formation suggests a more stable compound. researchgate.net
The Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S) (G = H - TS), is the ultimate arbiter of phase stability at non-zero temperatures. nih.govlibretexts.org The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity. A negative ΔG indicates a spontaneous process. libretexts.org First-principles calculations can be extended to estimate the Gibbs free energy by calculating the vibrational, electronic, and other entropic contributions to the total energy. The standard free energy of formation is the change in free energy when one mole of a compound in its standard state is formed from its constituent elements in their standard states. khanacademy.org
Several studies have utilized first-principles calculations to investigate the energetics of the Mg-Ni system. These calculations provide valuable data on the formation enthalpies of intermetallic compounds like MgNi2. For instance, an energetics database for binary magnesium alloys has been developed using first-principles calculations, which includes data for the Mg-Ni system. psu.edupsu.edu
Below is a table summarizing representative calculated and experimental formation enthalpies for MgNi2.
| Method | Formation Enthalpy (kJ/mol) | Reference |
| First-Principles Calculation | -21.944 | concordia.ca |
| Experimental (Calorimetry) | -23.0 ± 1.0 | concordia.ca |
| Experimental (EMF) | -22.5 ± 0.5 | concordia.ca |
This table presents a selection of data and is not exhaustive.
The close agreement between the calculated and experimental values validates the accuracy of the first-principles approach for the Mg-Ni system.
Phase Equilibria and Phase Diagram Assessment in the Mg-Ni System relevant to MgNi2
The Mg-Ni phase diagram is a graphical representation of the stable phases present in the Mg-Ni system at different temperatures, pressures, and compositions. It is essential for understanding the formation and transformation of the MgNi2 intermetallic compound. The phase diagram reveals two key intermetallic compounds: Mg2Ni and MgNi2. concordia.cachegg.com
The MgNi2 phase melts congruently, meaning it transforms directly from a solid to a liquid of the same composition, at a temperature of approximately 1420 K (1147 °C). concordia.ca In contrast, the Mg2Ni phase melts incongruently. concordia.ca The phase diagram also indicates a eutectic reaction at 1094.3 °C where the liquid transforms into a mixture of MgNi2 and a Nickel-rich solid solution (Fcc). computherm.com Another eutectic reaction occurs at a lower temperature of 506.9 °C, where the liquid transforms into a mixture of the Magnesium-rich solid solution (Hcp) and Mg2Ni. computherm.com A peritectic reaction involving the liquid and MgNi2 to form Mg2Ni occurs at 758.9 °C. computherm.com
Thermodynamic assessments of the Mg-Ni system, often employing the CALPHAD (CALculation of PHAse Diagrams) method, use experimental data and thermodynamic models to create a self-consistent set of thermodynamic parameters for all phases in the system. researchgate.net These assessments have been performed by several research groups, with refinements over time to improve the description of the thermodynamic properties, including those of the MgNi2 phase. concordia.caresearchgate.net A two-sublattice model has been used to describe the homogeneity range of the MgNi2 phase, which extends from approximately 66.2 to 67.3 atomic percent Ni. concordia.ca
The following table outlines the key invariant reactions in the Mg-Ni system relevant to MgNi2:
| Reaction | Temperature (°C) | Composition (at% Ni) | Phases Involved |
| Congruent Melting | ~1147 | 66.7 | Liquid ↔ MgNi2 |
| Eutectic | 1094.3 | 79.97 | Liquid ↔ MgNi2 + Fcc(Ni) |
| Peritectic | 758.9 | 30.45 | Liquid + MgNi2 ↔ Mg2Ni |
Data compiled from various sources. concordia.cacomputherm.com
Influence of Alloying Elements on MgNi2 Thermodynamic Stability and Formation
The addition of alloying elements to the Mg-Ni binary system can significantly influence the thermodynamic stability and formation of the MgNi2 phase. Alloying can alter the Gibbs free energy of the phases present, potentially stabilizing or destabilizing the MgNi2 compound relative to other phases. researchgate.net This can manifest as changes in the phase boundaries on the phase diagram and modifications to the formation enthalpy of the intermetallic compounds.
The effect of an alloying element depends on its chemical nature and its interaction with magnesium and nickel. For instance, the introduction of a third element can lead to the formation of new ternary compounds or extend the solid solubility of existing phases.
Several studies have investigated the impact of various alloying elements on the Mg-Ni system:
Gallium (Ga): In the Mg-Ni-Ga system, gallium can substitute for nickel in the MgNi2 structure, forming Laves phases like MgNi1+xGa1-x. bohrium.com This substitution affects the crystal structure and can influence the thermodynamic stability.
Yttrium (Y): Thermodynamic assessments of the Mg-Ni-Y ternary system have been conducted to understand the phase equilibria. concordia.caresearchgate.net The addition of yttrium can impact the stability of the Mg-Ni intermetallic compounds.
Silicon (Si): Investigations into the Mg-Ni-Si system have been performed to assess the thermodynamic interactions and phase formations. dntb.gov.ua The presence of silicon can lead to the formation of ternary silicide phases.
Calcium (Ca): The Mg-Ni-Ca system has been thermodynamically assessed, providing insights into how calcium affects the phase stability of the Mg-Ni compounds. concordia.caresearchgate.net
The influence of alloying elements on the thermal stability of nanocrystalline nickel alloys has been studied, showing that solute segregation to grain boundaries can significantly alter the Gibbs free energy and improve thermal stability. researchgate.net Similar principles apply to the stability of intermetallic phases like MgNi2 within a multi-component alloy system.
The following table summarizes the effects of selected alloying elements on the Mg-Ni system:
| Alloying Element | Effect on Mg-Ni System | Reference |
| Gallium (Ga) | Forms ternary Laves phases by substituting for Ni in MgNi2. | bohrium.com |
| Yttrium (Y) | Influences the phase equilibria and stability of Mg-Ni intermetallics. | concordia.caresearchgate.net |
| Silicon (Si) | Can lead to the formation of ternary silicide phases. | dntb.gov.ua |
| Calcium (Ca) | Affects the thermodynamic stability of Mg-Ni compounds. | concordia.caresearchgate.net |
Electronic Structure and Chemical Bonding in Magnesium Nickel 1/2
Density Functional Theory (DFT) Investigations of Electronic Density of States for MgNi2
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of materials. aps.org The electronic density of states (DOS) provides crucial information about the distribution of energy levels available for electrons. aps.org For MgNi2, which crystallizes in the hexagonal C36 Laves phase structure, DFT calculations reveal its metallic nature. matec-conferences.orgyoutube.com
The total DOS of MgNi2 is characterized by significant contributions from the nickel (Ni) 3d orbitals, which dominate the region near the Fermi level. The magnesium (Mg) 3s and 3p states are also present but contribute to a lesser extent. A notable feature in the electronic structure of many Laves phases is the presence of a pseudogap, which is a minimum in the DOS near the Fermi level. This feature is indicative of a degree of covalent bonding and contributes to the stability of the compound.
The partial density of states (PDOS) provides a more detailed picture by resolving the contributions of individual orbitals. In MgNi2, the Ni-3d states are the primary contributors to the valence band just below the Fermi level, while the Mg-3s and Mg-3p states are more broadly distributed. The conduction band is composed of a hybridization of Ni-3d, Mg-3s, and Mg-3p states.
| Feature | Description |
|---|---|
| Dominant Orbitals at Fermi Level | Primarily composed of Ni 3d orbitals, indicating their crucial role in the electronic properties. |
| Magnesium Orbital Contribution | Mg 3s and 3p orbitals are present and hybridize with Ni 3d orbitals, but their contribution at the Fermi level is less significant. |
| Pseudogap | A minimum in the density of states near the Fermi level is often observed, suggesting a degree of covalent interaction and enhanced stability. |
| Overall Character | The compound exhibits metallic behavior due to the finite density of states at the Fermi level. |
Analysis of Charge Transfer and Interatomic Bonding Character in MgNi2 (and its hydrides)
The nature of chemical bonding in intermetallic compounds like MgNi2 is a complex mixture of metallic, ionic, and covalent contributions. acs.org Analysis of charge transfer between the constituent atoms provides insight into the ionic character of the bonds.
In MgNi2, there is a net transfer of electrons from the more electropositive magnesium atoms to the more electronegative nickel atoms. This charge transfer results in a degree of ionic character in the Mg-Ni bonds. However, the bonding is not purely ionic. The significant hybridization between the Mg and Ni orbitals, as seen in the DOS, points to a substantial covalent component in the Mg-Ni interactions. Furthermore, the interactions between the nickel atoms (Ni-Ni) within the structure also exhibit a degree of metallic and covalent bonding. acs.org
| Compound | Bonding Characteristics | Charge Transfer Details |
|---|---|---|
| MgNi2 | A mixture of metallic, ionic, and covalent bonding. | Electrons transfer from Mg to Ni, leading to a polar-covalent character in Mg-Ni bonds. Ni-Ni bonds have metallic and covalent character. |
| MgNi2 Hydrides | Complex ionic and covalent interactions. | Charge is transferred from both Mg and Ni to H atoms, forming metal-hydrogen bonds. The original metallic bonding is significantly modified. |
Fermi Surface-Brillouin Zone Interactions and their Role in MgNi2 Stability
The stability of many crystalline metallic phases can be understood in the context of the interaction between the Fermi surface and the boundaries of the Brillouin zone. aps.org The Brillouin zone is a fundamental concept in solid-state physics, representing a primitive cell in reciprocal space. The Fermi surface is the surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature.
For the MgNi2 Laves phase, its specific crystal structure gives rise to a particular shape of the Brillouin zone. The stability of MgNi2 is believed to be significantly influenced by the interaction of its Fermi surface with the planes of this Brillouin zone. The number of valence electrons per atom in the compound determines the size of the Fermi sphere in the nearly-free-electron model. When the Fermi sphere is close to the Brillouin zone boundaries, the electronic energy is lowered, contributing to the thermodynamic stability of the MgNi2 phase. This interaction is a key factor in explaining why certain stoichiometries and crystal structures, like the C36 Laves phase of MgNi2, are particularly stable.
Hydrogenation Behavior and Hydride Formation in Magnesium Nickel 1/2 Systems
High-Pressure Hydrogenation and Hydrogen-Assisted Phase Transitions in MgNi₂
Under high hydrogen pressures, MgNi₂ undergoes significant transformations, leading to the formation of a ternary hydride with distinct structural characteristics.
Structural Transformation of MgNi₂ to MgNi₂H₃ under High Hydrogen Pressure
The intermetallic compound MgNi₂ typically crystallizes in a hexagonal Laves-type C36 structure. iaea.orgissp.ac.ru However, when subjected to high hydrogen pressures, ranging from 2.8 to 7.4 GPa at a temperature of 300 °C, it undergoes a hydrogen-assisted phase transition to form a trihydride, MgNi₂H₃. iaea.orgissp.ac.ruresearchgate.net This transformation involves a complete reconstruction of the initial hexagonal metal sublattice into an orthorhombic structure, which is a distorted MoSi₂-type. iaea.orgissp.ac.ru The resulting trihydride is metastable under ambient conditions, which allows for detailed study of its structure and properties. iaea.orgissp.ac.ru
| Property | MgNi₂ | MgNi₂H₃.₂ |
| Crystal System | Hexagonal | Orthorhombic |
| Space Group | P6₃/mmc (No. 194) | Fmmm (No. 69) |
| Lattice Parameters | a = 4.826 Å, c = 15.832 Å | a = 4.55 Å, b = 4.69 Å, c = 8.80 Å |
Table 1: Crystallographic data for MgNi₂ and its high-pressure hydride. iaea.orgissp.ac.ru
Deuteride (B1239839) Structures of MgNi₂D₃ and Atomic Occupancy Analysis
To understand the location of the absorbed hydrogen atoms within the crystal lattice, neutron diffraction studies are often performed using deuterium (B1214612), an isotope of hydrogen. The analysis of the deuteride MgNi₂D₃.₂ has revealed that the deuterium atoms occupy specific interstitial sites within the orthorhombic metal lattice. iaea.orgissp.ac.ru
Specifically, deuterium atoms are found in two distinct crystallographic positions:
D1 sites: These are located in octahedral interstices surrounded by four magnesium and two nickel atoms (Mg₄Ni₂). iaea.org
D2 sites: These are situated in planar sites coordinated by two nickel atoms (Ni₂). iaea.org
This specific arrangement of deuterium atoms within the metallic framework is crucial for understanding the bonding and stability of the hydride.
Thermodynamics of Hydrogen Absorption and Desorption in MgNi₂-containing Composites
While pure MgNi₂ requires high pressures for hydrogenation, its thermodynamic properties can be tailored by incorporating it into composite materials. The thermodynamics of hydrogen absorption and desorption are critical for practical hydrogen storage applications and are characterized by enthalpy (ΔH) and entropy (ΔS) changes.
For instance, the calculated enthalpy of formation for MgNi₂H₃ is approximately -30 kJ/mol-H₂, indicating that the hydride is stable under normal conditions. iaea.orgissp.ac.ru In composite systems, such as those containing Mg₂Ni, the thermodynamic parameters are different. The dissociation pressure of the Mg₂NiH₄ hydride, for example, follows a logarithmic relationship with temperature, from which thermodynamic data can be derived. researchgate.net
Pressure-composition isotherms (PCT) are essential for characterizing the thermodynamics of hydrogen storage materials. These plots show the relationship between the hydrogen pressure and the amount of hydrogen absorbed by the material at a constant temperature. For Mg₂Ni-containing composites, the PCT curves exhibit plateaus, which correspond to the equilibrium pressure for the hydride formation or decomposition. researchgate.net The van't Hoff equation can be applied to the plateau pressures at different temperatures to calculate the enthalpy and entropy of the hydrogenation reaction. uc.edudtu.dk
Microstructural Effects on Hydrogen Interaction Mechanisms in Nanostructured MgNi₂
The kinetics of hydrogen absorption and desorption in MgNi₂ can be significantly enhanced by reducing its grain size to the nanometer scale. researchgate.netresearchgate.net Techniques like high-energy ball milling are employed to produce nanocrystalline MgNi₂ with grain sizes around 20–30 nm. researchgate.netresearchgate.net
This nanostructuring has several beneficial effects:
Increased Surface Area: Smaller particles provide a larger surface area for interaction with hydrogen, facilitating faster absorption.
Introduction of Defects: The milling process introduces defects such as grain boundaries, which can act as fast diffusion pathways for hydrogen atoms. researchgate.net
Reduced Activation Barrier: Nanocrystalline MgNi₂ can absorb hydrogen at lower temperatures (below 250 °C) compared to its bulk counterpart. researchgate.netresearchgate.net
Furthermore, the addition of catalysts, such as palladium nanoparticles, to the surface of nanocrystalline MgNi₂ can further improve the kinetics, enabling hydrogen absorption at room temperature. researchgate.netresearchgate.netmdpi.com
Role of MgNi₂ as a Building Block in Multi-component Hydrogen Storage Alloys
The presence of the MgNi₂ block influences the hydrogenation properties of the entire alloy. For example, the LaMg₂Ni₉ deuteride, LaMg₂Ni₉D₉.₅, exhibits reversible hydride formation with a desorption enthalpy of 24.0 kJ/mol-H₂ and an equilibrium pressure of 18 bar at 20 °C. issp.ac.ru This demonstrates how incorporating MgNi₂ into the structure can lead to favorable thermodynamic properties for hydrogen storage. Similarly, in Ca-Mg-Ni solid solutions, the presence of MgNi₂-type structures contributes to the hydrogen absorption characteristics.
Theoretical Modeling of Hydrogen Interaction Mechanisms in MgNi₂ Systems
Theoretical calculations, particularly those based on density functional theory (DFT), provide valuable insights into the mechanisms of hydrogen interaction with MgNi₂ at the atomic level. These computational models can predict structural, energetic, and electronic properties of both the intermetallic compound and its hydrides. iaea.orgissp.ac.ruresearchgate.net
Key findings from theoretical modeling include:
Electronic Structure Analysis: DFT calculations show that upon hydrogenation, there is a charge transfer from magnesium to both nickel and hydrogen atoms. iaea.orgissp.ac.ru The formation of Ni-H bonds is a significant aspect of the hydride's electronic structure. researchgate.net
Stability Prediction: The enthalpy of formation of hydrides can be calculated to assess their stability. For MgNi₂H₃, the calculated enthalpy of about -30 kJ/mol-H₂ is consistent with its observed stability at ambient conditions. iaea.orgissp.ac.ru
Understanding Phase Transitions: Theoretical models can help elucidate the driving forces behind the hydrogen-induced phase transformations, such as the transition from the hexagonal C36 structure of MgNi₂ to the orthorhombic MoSi₂-type structure of its hydride. researchgate.net
Guidance for Material Design: By simulating the effects of alloying elements, theoretical modeling can guide the development of new MgNi₂-based materials with improved hydrogen storage properties. bohrium.comarxiv.orgnih.gov For instance, first-principles calculations have been used to study the effect of substituting nickel with other elements to modify the hydrogen absorption enthalpy. researchgate.net
First-Principles Calculations for Hydride Stability and Electronic Structure
First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful computational tools for investigating the fundamental properties of materials at the atomic level. These methods are used to predict the stability, electronic structure, and bonding characteristics of the hydrides formed from MgNi₂.
Research based on DFT has been employed to determine the crystal and electronic structures of hydrides like Mg₂NiH₄, which is closely related to the Mg-Ni-H system. researchgate.netconicet.gov.ar Calculations show that in the pure Mg₂Ni alloy, the dominant interaction is between Mg and Ni atoms. However, upon hydrogenation to form Mg₂NiH₄, the chemical bonding landscape changes significantly. The hydrogen atoms form a much stronger bond with nickel than with magnesium. conicet.gov.ar The primary bonding interaction is identified as being between the Ni sp and H s orbitals, with a smaller contribution from Ni d-orbitals. conicet.gov.ar Conversely, the Mg-Ni bonds weaken in the hydride phase compared to the original intermetallic compound. conicet.gov.ar
The stability of different hydride phases is a critical factor for hydrogen storage applications. DFT calculations can predict the formation enthalpy (ΔHf), which is a key indicator of stability. For Mg₂NiH₄, the calculated formation enthalpy is approximately -64.5 kJ/mol H₂. semanticscholar.orgnih.gov This value is less negative than that of binary magnesium hydride (MgH₂), indicating lower thermal stability, which is advantageous for dehydrogenation at lower temperatures. semanticscholar.org
First-principles calculations also distinguish between different polymorphs of the hydride, such as the high-temperature (HT) and low-temperature (LT) phases of Mg₂NiH₄. Studies have shown that the high-temperature phase has a lower structural stability compared to the low-temperature phase, which suggests enhanced dehydrogenation properties. researchgate.net This difference in stability is attributed to variations in the electronic structures, specifically the valence electrons near the Fermi level. researchgate.net The weakening of the ionic interaction between Mg and the [NiH₄] complex during the transition from the low-temperature to the high-temperature phase is a key reason for the decreased stability of the hydride. researchgate.net
Electronic structure analysis, including the Density of States (DOS), provides further insights. The Mg₂Ni alloy exhibits metallic characteristics. iieta.org Upon hydrogenation, some resulting hydride phases, like the low-temperature form of Mg₂NiH₄, can become semiconductors. Ab initio studies have found the LT phase of Mg₂NiH₄ to be a semiconductor with a band gap of around 1.4 eV. conicet.gov.ar This change from a metallic to a semiconducting state upon hydride formation is a significant transformation of the material's electronic properties.
Table 1: Calculated Formation Enthalpies and Structural Properties of Mg-Ni Hydrides
| Compound | Phase | Calculated Formation Enthalpy (ΔHf) | Key Electronic Feature | Reference |
|---|---|---|---|---|
| Mg₂NiH₄ | Monoclinic (LT) | -64.5 kJ/mol H₂ | Semiconductor, Band Gap ~1.4 eV | conicet.gov.arsemanticscholar.orgnih.gov |
| Mg₂NiH₄ | High Temperature (HT) | Less negative than LT phase | Lower structural stability | researchgate.net |
| MgNi₂ | Intermetallic | -30.8 kJ/mol (of atoms) | Metallic | psu.edu |
Statistical Thermodynamic Analysis of Hydrogenation Isotherms in MgNi₂ Intermetallics
The thermodynamic properties of hydrogen absorption and desorption in MgNi₂ intermetallics are experimentally determined by measuring pressure-composition-temperature (PCT) isotherms. Statistical thermodynamics provides a framework for analyzing these isotherms to extract fundamental parameters that govern the hydrogenation process.
The relationship between the equilibrium hydrogen pressure (Peq) and temperature (T) for the hydride formation reaction is described by the van't Hoff equation:
ln(Peq) = ΔH/RT - ΔS/R
where ΔH is the standard enthalpy of formation, ΔS is the standard entropy of formation, and R is the gas constant. By plotting ln(Peq) against 1/T (a van't Hoff plot), ΔH and ΔS can be determined from the slope and intercept of the resulting line, respectively. jmamg.comdtu.dk
For the reaction Mg₂Ni + 2H₂ ↔ Mg₂NiH₄, experimental and theoretical studies have established the key thermodynamic parameters. The enthalpy of formation (ΔH) is consistently reported to be around -64 to -65 kJ/mol H₂. semanticscholar.orgnih.govjmamg.com The entropy of formation (ΔS) is approximately 121-130 J/K·mol H₂. jmamg.com These values determine the operating temperatures and pressures for hydrogen storage.
Table 2: Thermodynamic Properties of the Mg₂Ni-H₂ System
| Thermodynamic Parameter | Value | Reference |
|---|---|---|
| Enthalpy of Formation (ΔH) | -64.5 kJ/mol H₂ | semanticscholar.orgnih.gov |
| Entropy of Formation (ΔS) | ~130.6 J/(mol·K) H₂ | jmamg.com |
| Equilibrium Temperature at 1 bar H₂ | ~255 °C (528 K) | Calculated from ΔH and ΔS |
Statistical physics-based models have been developed to provide a more detailed interpretation of the experimental isotherms. nih.gov These models can describe the absorption process by considering different types of interstitial sites for hydrogen atoms within the metallic lattice. For instance, a model might assume two different types of receiving sites, each characterized by a specific number of sites per metal atom (n) and distinct energy parameters. By fitting this model to experimental PCT data, it's possible to determine parameters such as the density of each type of site and the absorption energies associated with them. nih.gov This approach allows for a microscopic understanding of how hydrogen atoms populate the host material as a function of temperature and pressure.
Mesoscale Modeling of Hydride Phase Formation and Evolution
While first-principles calculations describe atomic-level interactions and thermodynamics provides a macroscopic view, mesoscale modeling bridges the gap by simulating the evolution of microstructure over intermediate length and time scales. researchgate.netunito.it Techniques like the phase-field method and kinetic Monte Carlo (kMC) simulations are used to understand how hydride phases nucleate, grow, and form complex morphologies within the parent metal matrix.
The phase-field method is a powerful computational tool for modeling the evolution of phase boundaries and microstructures. unito.itresearchgate.net In the context of metal hydrides, a phase-field model can simulate the metal-to-hydride transformation by defining an order parameter that distinguishes between the two phases. The model incorporates thermodynamic driving forces (derived from chemical potential differences) and mechanical effects, such as the stresses generated by the large volume expansion that often accompanies hydride formation. unito.it Although detailed phase-field simulations specifically for the MgNi₂ system are not widely reported, the methodology has been successfully applied to other hydride-forming systems like zirconium alloys. researchgate.netinl.gov These studies show how the model can predict the morphology and orientation of hydride precipitates, including how they interact with microstructural features like grain boundaries. unito.itresearchgate.net Such models are crucial for understanding and predicting phenomena like hydride reorientation under stress, which can impact the mechanical integrity of the material. inl.gov
These mesoscale modeling frameworks provide a unified platform for integrating data from atomistic simulations (like DFT) to predict the evolution of the material's microstructure during hydrogen cycling. unito.it This predictive capability is essential for designing alloy microstructures that optimize both the thermodynamic and kinetic performance of MgNi₂-based hydrogen storage materials.
Advanced Characterization Techniques Employed in Mgni2 Research
X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction for Structural Elucidation of MgNi₂ and its Hydrides
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of MgNi₂ and its hydrides. mdpi.com It allows for the identification of phases present in a sample, the determination of lattice parameters, and the analysis of crystallite size and strain. ut.ac.irresearchgate.net
The intermetallic compound MgNi₂ crystallizes in a hexagonal Laves phase structure (C36 type), with space group P6₃/mmc. mdpi.comresearchgate.net Upon hydrogenation, MgNi₂ can form various hydride phases. For instance, Mg₂NiH₄ is a well-studied hydride that exhibits different crystal structures depending on the temperature. ias.ac.in The low-temperature (LT) phase typically has a monoclinic structure, which transforms into a high-temperature (HT) cubic phase. ias.ac.in XRD analysis is crucial for identifying these phase transitions and determining the structural parameters of each phase. ias.ac.in For example, a study reported that the LT-monoclinic phase of Mg₂NiH₄ transforms to the HT-cubic phase around 510 K. ias.ac.in
Synchrotron X-ray diffraction, with its high brightness and resolution, offers significant advantages over conventional laboratory XRD for the detailed structural analysis of these materials. youtube.comnih.gov It is particularly useful for in-situ studies, allowing researchers to observe structural changes as they occur during hydrogen absorption and desorption. mdpi.comresearchgate.net In-situ synchrotron XRD can track the evolution of phases, lattice expansion upon hydrogenation, and the formation of intermediate phases. mdpi.comnih.gov For instance, in-situ XRD studies on CaₓMg₁₋ₓNi₂ have shown that the C36-type structure is retained upon hydrogenation at high pressures for low calcium content. mdpi.com
The analysis of XRD patterns, often employing Rietveld refinement, provides quantitative information about the phase composition and crystal structure. mdpi.comresearchgate.net This data is essential for understanding the relationship between the material's structure and its hydrogen storage properties.
Table 1: Crystallographic Data for MgNi₂ and its Hydride
| Compound | Crystal System | Space Group | Lattice Parameters (a, c) | Reference |
| MgNi₂ | Hexagonal (C36) | P6₃/mmc | a = 4.8251(7) Å, c = 15.821(3) Å | mdpi.comresearchgate.net |
| Mg₂NiH₄ (LT) | Monoclinic | - | - | ias.ac.in |
| Mg₂NiH₄ (HT) | Cubic | - | - | ias.ac.in |
| MgNi₂D₃.₂ | Orthorhombic | Fmmm | a = 4.55 Å, b = 4.69 Å, c = 8.80 Å | issp.ac.ru |
Note: Specific lattice parameters for the monoclinic and cubic phases of Mg₂NiH₄ can vary depending on the synthesis conditions and are not always explicitly stated in the provided context.
Neutron Diffraction Studies for Hydrogen Atom Location in MgNi₂ Hydrides
While XRD is excellent for determining the arrangement of heavy metal atoms, it is less effective for locating light atoms like hydrogen due to their low X-ray scattering cross-section. nih.govmdpi.com Neutron diffraction is the preferred technique for precisely determining the positions of hydrogen (or its isotope, deuterium) atoms within the crystal lattice of metal hydrides. mdpi.comnih.gov This is because neutrons scatter from the atomic nucleus, and the scattering length of deuterium (B1214612) is comparable to that of heavier metals. researchgate.net
Neutron diffraction studies have been instrumental in elucidating the complete crystal structure of MgNi₂ hydrides, including the specific interstitial sites occupied by hydrogen atoms. For example, a neutron diffraction study of MgNi₂D₃.₂ revealed that deuterium atoms occupy octahedral Mg₄Ni₂ and planar Ni₂ coordination sites. issp.ac.ru This detailed structural information is critical for understanding the bonding between hydrogen and the metal atoms, which in turn governs the stability and thermodynamics of the hydride. nih.gov
The combination of XRD and neutron diffraction provides a comprehensive picture of the crystal structure of MgNi₂ and its hydrides, with XRD defining the heavy atom sublattice and neutron diffraction pinpointing the hydrogen atom locations.
Electron Microscopy Techniques (TEM, SEM) for Microstructure and Morphology Analysis of MgNi₂
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the microstructure and morphology of MgNi₂ powders and their evolution during processing and hydrogen cycling. mdpi.comncku.edu.twresearchgate.netelsevierpure.comnih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample surface, revealing information about particle size, shape, and surface morphology. mdpi.comresearchgate.net SEM analysis of as-prepared MgNi₂ often shows particles with varying sizes and shapes. mdpi.com After several hydriding/dehydriding cycles, the particles can become pulverized, leading to a reduction in particle size and the formation of cracks, which can be observed with SEM. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the observation of internal microstructure, including crystallite size, grain boundaries, and defects. ut.ac.irresearchgate.netresearchgate.netresearchgate.net TEM analysis of ball-milled MgNi₂ has shown the formation of nanocrystalline structures, which can enhance hydrogen sorption kinetics. ut.ac.irresearchgate.netmdpi.com Selected area electron diffraction (SAED) in the TEM can be used to identify the crystal structure of individual nanocrystallites. mdpi.com For example, TEM and SAED have confirmed the presence of the Mg₂NiH₄ phase with both monoclinic and orthorhombic structures in hydrided composites. mdpi.com
Together, SEM and TEM provide a detailed understanding of the material's morphology and microstructure, which significantly influence its hydrogen absorption and desorption properties.
Pressure-Composition-Temperature (PCT) Measurements for Hydrogen Sorption Thermodynamics
Pressure-Composition-Temperature (PCT) measurements, also known as pressure-composition isotherms (PCI), are essential for characterizing the thermodynamic properties of hydrogen absorption and desorption in MgNi₂. researchgate.netnist.govmpg.denist.govlsbu.ac.uk A PCT curve plots the equilibrium hydrogen pressure as a function of the hydrogen concentration in the material at a constant temperature. nist.gov
The key features of a PCT curve include:
Solid Solution Region (α-phase): At low hydrogen concentrations, hydrogen dissolves in the metal lattice, and the pressure increases with concentration. nist.gov
Plateau Pressure: During the phase transformation from the metal (or a lower hydride) to a higher hydride, the pressure remains relatively constant over a range of hydrogen concentrations. This plateau pressure is a critical thermodynamic parameter. nist.govjmamg.com For Mg₂Ni, a plateau is observed for the transformation to Mg₂NiH₄. researchgate.netjmamg.com
Hysteresis: Often, the absorption plateau pressure is higher than the desorption plateau pressure at the same temperature. This phenomenon is known as hysteresis. nist.gov
By measuring PCT curves at different temperatures, a van't Hoff plot can be constructed by plotting the natural logarithm of the plateau pressure against the inverse of the temperature. nist.gov From the slope and intercept of the van't Hoff plot, the standard enthalpy (ΔH°) and entropy (ΔS°) of hydride formation can be calculated. nih.govnist.gov These values are crucial for determining the stability of the hydride and the operating temperatures required for hydrogen storage applications. For instance, the formation enthalpy of Mg₂NiH₄ has been determined to be approximately -64.5 to -66.32 kJ/mol H₂. nih.govresearchgate.net
Table 2: Thermodynamic Data for Mg-Ni-H System
| System | Enthalpy of Formation (ΔH°) | Entropy of Formation (ΔS°) | Reference |
| Mg₂NiH₄ | -64.5 kJ/mol H₂ | - | nih.gov |
| Mg₂NiH₄ | -66.32 kJ/mol H₂ | 125.3 J/K/mol H₂ | researchgate.net |
PCT measurements provide fundamental data on the hydrogen storage capacity, equilibrium pressures, and thermodynamics of MgNi₂ and its hydrides, guiding the development of materials with optimal properties for practical applications. h2tools.orgresearchgate.net
Future Research Directions and Unaddressed Challenges for Magnesium Nickel 1/2
Exploration of Novel MgNi₂-based Composites and Heterostructures for Enhanced Functionality
The intrinsic properties of MgNi₂ can be significantly enhanced through the strategic design of composites and heterostructures. Future research in this area should focus on the synthesis and characterization of novel material systems that leverage synergistic effects between MgNi₂ and other constituents.
One promising direction is the development of nanocomposites. For instance, the creation of MgH₂-based composites with in-situ formed Mg₂Ni/Mg₂NiH₄ has been shown to improve catalytic activity for hydrogen storage applications. mdpi.com Further investigation into various catalyst supports, such as porous carbons or different metal oxides, could lead to even greater enhancements in hydrogen sorption kinetics and cyclic stability. mdpi.com The exploration of different synthesis methods, like high-energy ball milling, to create nanocrystalline MgNi₂ phases within a composite structure is also a critical area of study. mdpi.com
The fabrication of one-dimensional heterostructures, such as nanoribbons with multiple interfaces, presents another exciting frontier. rsc.org While research in this area has been demonstrated for other complex oxides, applying these synthesis techniques to create MgNi₂-based heterostructures is a logical next step. rsc.org Such structures could exhibit unique magnetic or electronic properties arising from the interfaces between different material phases. rsc.org Research should focus on controlling the growth of these heterostructures and understanding the relationship between their morphology and functional properties.
Advanced Computational and Data-Driven Materials Design for MgNi₂ and its Derivatives
The integration of advanced computational modeling and data-driven approaches offers a powerful paradigm for accelerating the discovery and optimization of MgNi₂ and its derivatives. These methods can provide deep insights into material behavior at the atomic level and guide experimental efforts toward the most promising compositions and structures.
First-principles calculations, based on density functional theory (DFT), have already proven valuable in understanding the structural, elastic, and electronic properties of MgNi₂ under various conditions, such as high pressure. mdpi.comresearchgate.netmdpi.com Future computational work should expand upon these studies to explore the effects of various dopants and alloying elements on the stability and properties of the MgNi₂ lattice. For example, first-principles studies on binary and ternary phases in Mg-Gd-Ni alloys are already underway. dntb.gov.ua This can help in designing new ternary and quaternary Laves phases with tailored characteristics.
Data-driven materials design and machine learning are rapidly emerging as indispensable tools in materials science. nims.go.jpfrontiersin.orgnih.govresearchgate.netosti.gov By creating extensive databases of calculated and experimental properties of Mg-Ni based alloys, machine learning models can be trained to predict the performance of new, unexplored compositions. frontiersin.orgresearchgate.net This approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. Future efforts should focus on developing robust machine learning models specifically for predicting properties relevant to the applications of MgNi₂, such as hydrogen storage capacity, electrochemical performance, and mechanical strength.
Calculated Properties of MgNi₂ (mp-2675)
Data from first-principles calculations provides fundamental insights into the properties of MgNi₂.
| Property | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | materialsproject.org |
| Space Group | P6₃/mmc | materialsproject.org |
| Energy Above Hull (eV/atom) | 0.000 | materialsproject.org |
| Mg-Ni Bond Lengths (Å) | 2.79 - 2.80 | materialsproject.org |
| Ni-Ni Bond Lengths (Å) | 2.34 - 2.41 | materialsproject.org |
Fundamental Understanding of Disorder Phenomena and Complex Phase Transformations in Mg-Ni Laves Phases
MgNi₂ belongs to the family of Laves phases, which are known for their complex crystal structures and tendency to exhibit disorder and phase transformations. qucosa.deuni-saarland.de A deeper fundamental understanding of these phenomena is crucial for controlling the microstructure and, consequently, the properties of MgNi₂-based materials.
Laves phases can exist in different polytypes, with MgNi₂ being the C36 hexagonal type. qucosa.de These phases can undergo transformations depending on factors like temperature and composition. qucosa.de Future research should focus on detailed investigations of the phase diagrams of Mg-Ni and related ternary systems to map out the stability regions of different Laves phases and other intermetallic compounds. mdpi.comresearchgate.net This includes studying the influence of alloying elements on phase stability and transformation pathways.
A key challenge in Laves phases is their inherent low-temperature brittleness, which can be mitigated by controlling the crystal structure through phase transformations or the addition of third elements. qucosa.de Understanding the mechanisms of these transformations, including the potential for hydrogen-induced amorphization and subsequent recrystallization, is critical. mdpi.com The distinction between crystalline and amorphous structures is fundamental, as amorphous materials lack long-range order and exhibit different properties, such as a wider melting temperature range compared to their crystalline counterparts. heraeus.comeag.comlibretexts.orgyoutube.com Advanced characterization techniques, such as in-situ X-ray diffraction and transmission electron microscopy, coupled with computational modeling, will be essential to unravel the complex atomic rearrangements that occur during these transformations.
Laves Phase Crystal Structures
MgNi₂ is one of the three classical Laves phase structures.
| Prototype | Crystal System | Strukturbericht Designation | Reference |
|---|---|---|---|
| MgCu₂ | Cubic | C15 | qucosa.deuni-saarland.de |
| MgZn₂ | Hexagonal | C14 | qucosa.deuni-saarland.de |
| MgNi₂ | Hexagonal | C36 | qucosa.deuni-saarland.de |
Q & A
Q. What are the standard methodologies for synthesizing Mg-Ni (1/2) alloys for hydrogen storage applications?
Mg-Ni (1/2) alloys are typically synthesized via melt-stretching followed by cold rolling (CR). For example, Mg97Ni3 alloy ribbons are prepared by melt-stretching to achieve submicron grains and supersaturated Ni distribution. Subsequent cold rolling between stainless steel plates produces laminated foils (~100 µm thickness) with minimal material loss. This process refines grain structure, increases defect density, and disperses Mg₂Ni nanoparticles, enhancing hydrogen adsorption kinetics .
Q. How are magnesium concentrations quantified in Mg-Ni composite characterization?
Atomic absorption spectroscopy (AAS) is a standard method. Prepare a magnesium standard stock solution (1000 mg/mL) and dilute aliquots (5–20 mL) into 100-mL flasks with lanthanum solution to mitigate interference. For samples, dilute test solutions (25 mL to 50 mL, then 5 mL to 100 mL) with lanthanum solution. Calibrate using standard curves and validate with triplicate measurements to ensure precision (±2% error tolerance) .
Q. What protocols ensure proper activation of Mg-Ni alloys after long-term air exposure?
Even after seven years of air exposure, Mg97Ni3 alloys require a 12.5-hour incubation in hydrogen at 300°C under 3 MPa pressure. Pre-treatment includes ultrasonic cleaning in ethanol to remove surface oxides. Post-activation, confirm hydrogen uptake via volumetric or gravimetric methods, comparing results to unexposed controls .
Advanced Research Questions
Q. How can microstructural engineering improve hydrogen adsorption/desorption kinetics in Mg-Ni alloys?
Combining melt-stretching and cold rolling achieves submicron grains (≤500 nm) and high defect density, which accelerate hydrogen diffusion. Dispersed Mg₂Ni nanoparticles act as catalytic sites, reducing activation energy for H₂ dissociation. Advanced techniques like cryogenic rolling further refine grain boundaries but require helium cooling to prevent recovery .
Q. How do alloying elements (e.g., Fe) influence the thermodynamic properties of Mg-Ni hydrogen storage systems?
Doping with 1–2 wt.% Fe enhances catalytic activity by forming Fe-Ni clusters at grain boundaries. These clusters lower the enthalpy of hydrogenation (ΔH) by ~5 kJ/mol H₂, as measured by pressure-composition-temperature (PCT) analysis. However, excessive Fe (>3 wt.%) introduces secondary phases (e.g., MgFe₂O₄), reducing reversible capacity. Validate via TEM-EDS and in-situ XRD during cycling .
Q. What methodologies address contradictions in reported hydrogen adsorption data for Mg-Ni systems?
Discrepancies often arise from variations in synthesis parameters (e.g., cooling rates during melt-stretching) or surface oxidation. To resolve:
- Compare studies using identical characterization protocols (e.g., Sieverts apparatus vs. TGA).
- Normalize data by defect density (via Williamson-Hall XRD analysis) and surface area (BET).
- Replicate experiments under inert atmospheres to isolate oxidation effects .
Q. How can Mg-Ni slag be repurposed in sustainable material synthesis?
Mg-Ni slag (20–40 wt.%) and fly ash are blended with NaOH activator to produce porous geopolymers. Foaming agents (H₂O₂ or Al powder) create macropores (50–200 µm), achieving dry densities of 400–600 kg/m³. Validate structural integrity via compressive strength tests (1–3 MPa) and thermal conductivity measurements (0.08–0.12 W/m·K). Ensure slag composition consistency via XRF to avoid heavy metal leaching .
Q. What advanced techniques characterize the electrochromic properties of Mg-Ni-Ti thin films?
Deposit Mg-Ni-Ti films (≤200 nm) via magnetron sputtering on ITO-coated glass. Switching behavior is induced by gas exposure (1% H₂ for transparency, 20% O₂ for reflectivity). Measure optical transmittance (550 nm wavelength) and switching speed (<30 seconds) using spectrophotometry. Note that Mg-Ni alloys may impart a yellow tinge; mitigate via Ti doping (≥15 at.%) .
Methodological Best Practices
- Experimental Design : Always include control groups (e.g., undoped alloys, unprocessed powders) and report parameters (e.g., rolling reduction ratios, annealing temperatures) .
- Data Validation : Use triplicate samples and statistical tools (e.g., ANOVA) to assess significance. Cross-validate hydrogen capacity via both volumetric and gravimetric methods .
- Contradiction Analysis : Reconcile conflicting data by comparing synthesis conditions, impurity levels, and characterization techniques in a systematic table .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
